molecular formula C10H18N2O2 B050961 (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione CAS No. 19943-16-9

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Cat. No. B050961
CAS RN: 19943-16-9
M. Wt: 198.26 g/mol
InChI Key: QGMAWEIDGADSAC-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves reductive alkylation of amino acid ester hydrochlorides, followed by N-acylation and cyclization. This method allows for the preparation of diketopiperazines with primary and secondary alkyl groups, showcasing the versatility and efficiency of the synthetic approach (Malavašič et al., 2011).

Molecular Structure Analysis

The molecular structure of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione has been elucidated through NMR and X-ray diffraction techniques. These studies confirm the cyclic structure of the diketopiperazine and provide insight into the stereochemistry of the compound, which is crucial for understanding its chemical behavior and reactivity (Črt Malavašič et al., 2011).

Chemical Reactions and Properties

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione exhibits a range of chemical reactivity, including enamine and Michael reactivity, and can undergo addition reactions with electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective, allowing for the synthesis of natural products and analogs or precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Scientific Research Applications

  • Antimicrobial Activity :

    • Bhattacharya et al. (2019) isolated a diketopiperazine, similar to the compound , from a marine sponge-associated microbe. This compound showed antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).
  • Synthesis and Structural Analysis :

    • Malavašič et al. (2011) synthesized variants of the compound and analyzed their structures using NMR and X-ray diffraction techniques (Malavašič et al., 2011).
    • Garson et al. (1986) isolated new variants of piperazine-2,5-diones, including the compound , from Aspergillus terreus and determined their structures (Garson et al., 1986).
  • Biological Activities and Natural Occurrence :

    • Wang et al. (2013) discovered new diketopiperazine derivatives from a marine-derived actinomycete, noting their antiviral activities against influenza A (H1N1) virus (Wang et al., 2013).
    • Zheng et al. (2005) found that a bacterium associated with the sponge Hymeniacidon perleve produced metabolites including variants of the diketopiperazine (Zheng et al., 2005).
  • Chemical Properties and Applications :

    • Liebscher and Jin (1999) explored the use of ylidenepiperazine-2,5-diones, including derivatives of the compound, as versatile organic substrates with potential applications in the synthesis of natural products and analogues (Liebscher & Jin, 1999).
    • Ge et al. (2019) developed an Ir-catalyzed double asymmetric hydrogenation method for the synthesis of cyclic dipeptides, including derivatives of the compound, demonstrating its potential in synthetic chemistry (Ge et al., 2019).

Future Directions

The compound “(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione” was isolated from the culture broth of Bacillus sp. SPB7, a strain obtained from marine sponge Spongia officinalis collected from the Palk Bay of Bengal, India . This suggests that marine-derived Bacillus species are a potentially promising source for the discovery of new metabolites . Therefore, future research could focus on exploring more marine-derived Bacillus species for the discovery of new and potentially useful metabolites.

properties

IUPAC Name

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMAWEIDGADSAC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Synthesis routes and methods

Procedure details

Upon refluxing a dioxane solution containing 2 mmol of (2S,3S)-2-amino-3-methylpentan-1-ol and 0.02 mmol of catalyst 1 for 19 hrs and cooling the reaction mixture, the solid product precipitated and was filtered off and dried under vacuum to give pure 3-(sec-butyl)-6-(sec-butyl)piperazine-2,5-dione 7c in 72% yield (Table 9, entry 2). The structure was confirmed by NMR and MS spectroscopies. Under the same conditions, cyclic peptidation of (S)-2-amino-3-methylbutan-1-ol led to 3,6-diisopropylpiperazine-2,5-dione 7d as an insoluble solid which separated from the reaction mixture and was isolated by filtration and dried under vacuum to give 78% of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione 7d (Table 9, entry 3). The optical rotation of the pure product (−52°) was essentially the same as reported in the literature (−) 54°. Thus, under these experimental condition, no racemization took place.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
Peptides constitute one of the most important families of compounds in chemistry and biology. Short peptides have found intriguing biological and synthetic applications. For example, …
Number of citations: 159 onlinelibrary.wiley.com
N Voyer - academia.edu
We synthesized a library of cis-and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 0 www.academia.edu
C Berube, X Barbeau, S Cardinal… - Supramolecular …, 2017 - Taylor & Francis
We synthesised a library of cis- and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 23 www.tandfonline.com

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